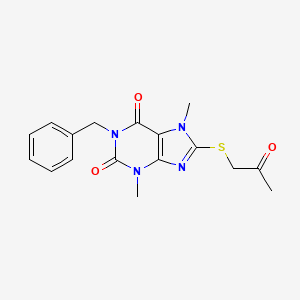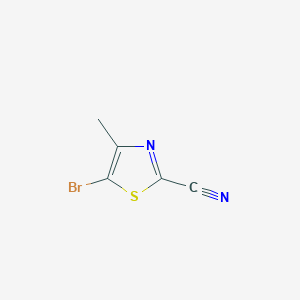![molecular formula C10H16BrNO B2610046 (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine CAS No. 201138-28-5](/img/structure/B2610046.png)
(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound with a structure that includes a seven-membered ring of carbon atoms .
Synthesis Analysis
One method for synthesizing similar compounds involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactions involved in the synthesis of similar compounds include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .
Applications De Recherche Scientifique
Asymmetric Synthesis Applications
Derivatives of bicyclic amino acid derivatives, including structures similar to (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine, have been synthesized using Aza-Diels-Alder reactions. These derivatives are crucial in asymmetric synthesis, providing a pathway to develop chiral compounds, which are significant in various fields of chemistry and pharmaceuticals (H. Waldmann & M. Braun, 1991).
Metal Complex Synthesis
The compound has potential applications in the synthesis of mixed-metal complexes. For instance, reactions involving similar bromo-substituted compounds with amines and metals in aqueous solutions can lead to the formation of dinuclear and tetranuclear metal complexes, which are valuable in catalysis and material science (Y. Nakamura et al., 2001).
Organometallic Reagent Addition
The compound is also relevant in studies involving the regioselective and diastereoselective addition of organometallic reagents to imines. Such reactions are fundamental in organic synthesis, enabling the construction of complex molecules with high stereocontrol, essential for pharmaceutical synthesis (Giuseppe S. Alvaro et al., 1998).
Synthesis of Functionalized Norbornenes
Functionalized norbornenes, akin to this compound, have been synthesized through silicon-controlled carbocation rearrangement. Such compounds are crucial in developing new materials and in the field of polymer chemistry (I. Fleming & J. Michael, 1981).
Mécanisme D'action
Orientations Futures
The synthesis of similar compounds has potential applications in various fields. For example, the products could be further functionalized to build up a library of bridged aza-bicyclic structures . Additionally, the optically active lactone is an intermediate in the synthesis of an important precursor of azadirachtin .
Propriétés
IUPAC Name |
(NZ)-N-[7-(bromomethyl)-1,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO/c1-9-4-3-7(5-8(9)12-13)10(9,2)6-11/h7,13H,3-6H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBFTBBHLBKDMO-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CBr)CC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC(C1(C)CBr)C/C2=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26661508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)
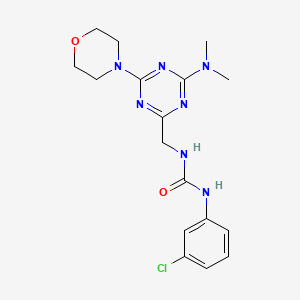
![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)
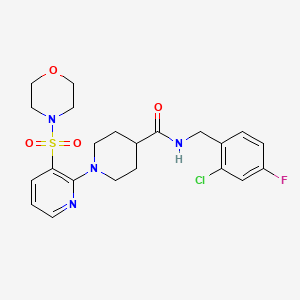

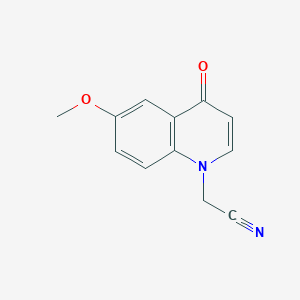
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
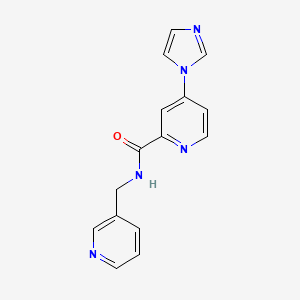
![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)
